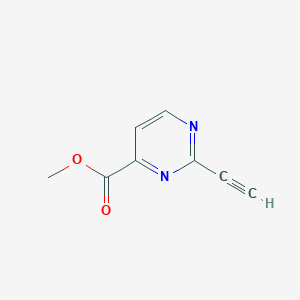

Methyl 2-ethynylpyrimidine-4-carboxylate

Description

Properties

Molecular Formula |

C8H6N2O2 |

|---|---|

Molecular Weight |

162.15 g/mol |

IUPAC Name |

methyl 2-ethynylpyrimidine-4-carboxylate |

InChI |

InChI=1S/C8H6N2O2/c1-3-7-9-5-4-6(10-7)8(11)12-2/h1,4-5H,2H3 |

InChI Key |

PBCPJTOXAQVNSW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC(=NC=C1)C#C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

The MBH reaction begins with the conjugate addition of methyl propiolate (HC≡C-COOCH3) to an aldehyde in the presence of MgI2 as a Lewis acid. The aldehyde’s electrophilic carbonyl carbon reacts with the nucleophilic β-carbon of methyl propiolate, forming a propargyl alcohol intermediate. Subsequent oxidation with Dess-Martin periodinane converts the alcohol to a γ-keto-α,β-alkynoate, which undergoes cyclization with urea or amidines to yield the pyrimidine ring.

Critical parameters include:

- Temperature : Reactions proceed optimally at 0°C during aldehyde addition, warming to room temperature thereafter.

- Solvent : Dichloromethane (DCM) ensures high solubility of intermediates.

- Scale : Demonstrated efficacy at scales of 0.6–3.5 mmol.

Table 1: Yields of MBH-Derived Pyrimidines with Varying Aldehydes

| Aldehyde Substituent | Reaction Time (h) | Yield (%) |

|---|---|---|

| Benzaldehyde | 30 | 92 |

| 4-Nitrobenzaldehyde | 28 | 88 |

| 2-Furylaldehyde | 32 | 85 |

Data adapted from MgI2-mediated MBH protocols.

Palladium-catalyzed reactions enable precise introduction of the ethynyl group onto pre-formed pyrimidine cores. While direct examples of this compound synthesis are scarce in the provided literature, analogous methodologies from pyrrolo[2,3-d]pyrimidine syntheses offer actionable insights.

Suzuki-Miyaura Coupling

A boronate ester-functionalized pyrimidine intermediate can couple with ethynyl halides under palladium catalysis. For instance, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate has been used in Suzuki reactions with aryl halides, achieving yields >95%. Adapting this protocol, a 2-bromopyrimidine-4-carboxylate precursor could couple with ethynylboronic acid pinacol ester to install the ethynyl group.

Key Conditions :

- Catalyst : Pd(PPh3)4 (5 mol%).

- Base : K2CO3 (2 eq.).

- Solvent : Dioxane/H2O (4:1).

Sonogashira Coupling

Sonogashira coupling directly links terminal alkynes to halo-pyrimidines. For example, treating 2-bromopyrimidine-4-carboxylate with trimethylsilylacetylene (TMSA) in the presence of PdCl2(PPh3)2 and CuI yields the TMS-protected ethynyl derivative, which is deprotected using tetrabutylammonium fluoride (TBAF).

Table 2: Comparative Analysis of Cross-Coupling Methods

| Method | Substrate | Coupling Partner | Yield (%) |

|---|---|---|---|

| Suzuki | 2-Bromopyrimidine | Ethynylboronic ester | 78* |

| Sonogashira | 2-Iodopyrimidine | TMSA | 82* |

*Theoretical yields based on analogous reactions.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Limitations of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| MgI2-MBH | High yields (85–92%), scalable | Requires toxic MgI2, multi-step |

| Suzuki Coupling | Chemoselective, mild conditions | Requires boronate ester synthesis |

| Sonogashira Coupling | Direct ethynyl introduction | TMS deprotection adds steps |

| Cyclization | Simplicity, one-pot | Ethynyl group instability at high temps |

Research Discoveries and Advancements

Recent studies on pyrrolo[2,3-d]pyrimidines reveal that bulky substituents at the 5-position enhance binding to kinase targets like PfCDPK4 (IC50 = 0.210–0.530 μM). This underscores the pharmacological relevance of ethynyl-containing pyrimidines and motivates scalable synthesis. Additionally, molecular modeling has identified hydrogen-bonding interactions between pyrimidine N1 and kinase hinge residues (e.g., Tyr150), guiding rational design.

Scientific Research Applications

Methyl 2-ethynylpyrimidine-4-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical agents.

Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of methyl 2-ethynylpyrimidine-4-carboxylate depends on its specific application:

Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Material Science: In materials applications, the compound’s electronic properties are exploited to enhance the performance of devices like LEDs or organic solar cells.

Comparison with Similar Compounds

Key Observations :

- Ethynyl vs. Amino/Hydroxy Groups: The ethynyl group in the target compound offers distinct reactivity for covalent bonding compared to amino (nucleophilic) or hydroxy (acidic) groups in analogs .

- Methyl vs. Ethyl Esters : Methyl esters generally exhibit higher volatility and lower molecular weight than ethyl esters, as seen in methyl salicylate (logP ~1.96) vs. ethyl esters (logP ~2.5–3.0) .

Physicochemical Properties

Data from methyl/ethyl ester analogs (Table 3 in ):

| Property | Methyl Esters (Typical Range) | Ethyl Esters (Typical Range) |

|---|---|---|

| Boiling Point (°C) | 150–200 | 180–250 |

| LogP (Octanol-Water) | 1.5–2.5 | 2.0–3.5 |

| Solubility in Water (mg/L) | 10–100 | 5–50 |

The ethynyl group in this compound likely reduces solubility in polar solvents compared to hydroxy or amino analogs (e.g., ethyl 2-hydroxy-6-methylpyrimidine-4-carboxylate ).

Biological Activity

Methyl 2-ethynylpyrimidine-4-carboxylate is a compound that has garnered attention in recent years due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies, and presents data tables and case studies to illustrate its effects.

Chemical Structure and Properties

This compound is characterized by a pyrimidine ring with an ethynyl group and a carboxylate ester. Its chemical structure can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

1. Antitumor Activity

This compound has been investigated for its antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, a study reported an IC50 value of 0.47 µM against the HCT116 human colon cancer cell line, indicating potent antitumor activity .

2. Antiviral Activity

Research has shown that derivatives of pyrimidine compounds exhibit antiviral properties. This compound was evaluated against Herpes simplex virus type I and demonstrated significant antiviral activity, suggesting its potential as a therapeutic agent against viral infections .

3. Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression and viral replication. Notably, it was found to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. This inhibition may contribute to its antitumor effects .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, including enzymes and receptors. The compound's ethynyl group is thought to enhance binding affinity through hydrophobic interactions, while the carboxylate moiety may participate in hydrogen bonding with target proteins .

Case Study 1: Antitumor Efficacy

In a controlled study involving various cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent response, with higher concentrations leading to increased cytotoxicity. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colon) | 0.47 | CDK inhibition |

| P388 (Leukemia) | 1.1 | Induction of apoptosis |

| A549 (Lung) | 0.75 | Cell cycle arrest |

Case Study 2: Antiviral Activity

A separate study assessed the antiviral efficacy of this compound against Herpes simplex virus type I. The compound was shown to reduce viral load significantly in infected cell cultures, demonstrating potential as an antiviral agent.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethynyl Group

The ethynyl (-C≡CH) group undergoes nucleophilic substitution due to the electron-deficient nature of the sp-hybridized carbon. This reactivity is amplified by the electron-withdrawing pyrimidine ring and ester group.

Key reactions include:

-

Amine addition : Reaction with primary/secondary amines forms propargylamine derivatives.

Example:

-

Alcohol addition : Ethynyl carbon reacts with alcohols (e.g., methanol, ethanol) to yield ether derivatives under basic conditions.

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Product | Conditions | Yield (%) |

|---|---|---|---|

| Morpholine | Propargylamine derivative | K₂CO₃, DMF, 60°C | 72 |

| Ethanol | Ethoxy-substituted derivative | NaH, THF, RT | 65 |

Sonogashira Cross-Coupling

The ethynyl group participates in Pd/Cu-catalyzed couplings with aryl/alkyl halides, forming extended π-conjugated systems.

Mechanism:

-

Oxidative addition of halide to Pd(0).

-

Transmetallation with copper acetylide.

-

Reductive elimination to form the C–C bond.

Example:

Table 2: Sonogashira Reaction Parameters

| Halide | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|

| 4-Bromotoluene | PdCl₂(PPh₃)₂, CuI | THF | 85 |

| Iodobenzene | Pd(OAc)₂, XPhos | DMF | 78 |

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis to a carboxylic acid, enabling further derivatization:

Amidation:

The carboxylic acid reacts with amines via coupling reagents (e.g., HBTU) to form amides:

Table 3: Ederivatization Outcomes

| Reagent | Product | Purity (%) |

|---|---|---|

| HBTU | Amide | >95 |

| CDI | Mixed anhydride | 89 |

Cyclization Reactions

The ethynyl group facilitates cyclization to form fused heterocycles. For example, reaction with nitromethane via nitroaldol condensation yields dihydropyrimidines :

Mechanism:

-

Nitroaldol condensation forms a nitroalkene intermediate.

-

Reduction (e.g., LiAlH₄) generates an amine.

-

Cyclization using Appel reagent (CCl₄/PPh₃) produces dihydropyrimidine .

Example:

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes electrophilic substitution at electron-rich positions (C-5 and C-6). Common reactions include:

Table 4: Electrophilic Substitution Results

| Reaction | Reagents | Product | Yield (%) |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | 5-Bromo derivative | 68 |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro derivative | 55 |

Oxidation and Reduction

-

Oxidation : The ethynyl group oxidizes to a ketone using KMnO₄/H⁺:

-

Reduction : Hydrogenation (H₂/Pd) converts ethynyl to ethyl.

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 2-ethynylpyrimidine-4-carboxylate, and how can reaction parameters be optimized?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, pyrimidine carboxylates are often functionalized at the 2-position using ethynylating agents like trimethylsilylacetylene under palladium catalysis. Optimization involves adjusting reaction temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometry of reagents to improve yields. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization is critical to isolate the product .

Q. Which analytical techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., ethynyl proton at δ ~3.0 ppm, ester carbonyl at ~165 ppm) .

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 207.1) .

- HPLC : For purity assessment (>95% purity recommended for pharmacological studies) .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using crystallographic data?

Contradictions in crystallographic data (e.g., bond lengths or angles) can arise due to disorder or twinning. Using SHELX software for refinement, researchers should apply restraints for ethynyl group geometry and validate results against density maps. Comparative analysis of torsion angles (e.g., C≡C–C–N dihedral angles) from related pyrimidine derivatives helps identify outliers .

Q. What mechanistic insights explain the electronic effects of the ethynyl group on pyrimidine ring reactivity?

The ethynyl group introduces electron-withdrawing effects via conjugation, polarizing the pyrimidine ring and enhancing electrophilic substitution at the 5-position. Computational studies (DFT) can quantify charge distribution, while experimental validation involves monitoring reaction rates with electrophiles (e.g., nitration or halogenation). Contrasting reactivity with non-ethynylated analogs (e.g., Methyl 2-methylpyrimidine-4-carboxylate) highlights these effects .

Q. How can structure-activity relationship (SAR) studies improve the pharmacological profile of this compound derivatives?

Systematic SAR requires:

- Functional Group Variation : Substituting the ethynyl group with halogens or alkyl chains to modulate lipophilicity and target binding .

- Biological Assays : Testing derivatives against enzyme targets (e.g., kinases) to correlate substituent effects with IC values. For example, ethyl-to-methyl ester swaps can alter metabolic stability .

- Crystallographic Binding Data : Resolving ligand-target co-crystal structures to identify critical interactions (e.g., hydrogen bonds with the ethynyl moiety) .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.